N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a phenethyl group, and a thiophen-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common approach is the N-arylation of pyrrolidine with appropriate aryl halides under palladium-catalyzed conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted pyrrolidines or phenethyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(benzyl)oxalamide
N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(phenyl)oxalamide
N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(methyl)oxalamide
Uniqueness: N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide stands out due to its thiophen-2-ylmethyl group, which imparts unique chemical and biological properties compared to its analogs. This distinct feature may contribute to its enhanced activity and specificity in various applications.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-18(19(24)21-14-17-4-3-13-25-17)20-10-9-15-5-7-16(8-6-15)22-11-1-2-12-22/h3-8,13H,1-2,9-12,14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOYHJUDTNUOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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